N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide is a complex organic compound with the molecular formula C26H24F6NOP and a molecular weight of 511.44 g/mol . This compound is characterized by the presence of a diphenylphosphino group, a trifluoromethyl-substituted benzamide, and a chiral center at the 1-position of the propyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Diphenylphosphino Intermediate: This step involves the reaction of diphenylphosphine with a suitable alkylating agent to form the diphenylphosphino intermediate.
Introduction of the Chiral Center: The chiral center is introduced by reacting the diphenylphosphino intermediate with a chiral auxiliary or chiral catalyst.
Coupling with Benzamide: The final step involves coupling the chiral diphenylphosphino intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form the corresponding phosphine oxide.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the context of cancer research.
Mechanism of Action
The mechanism of action of N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The diphenylphosphino group may interact with metal ions, while the benzamide moiety could interact with protein targets.
Pathways Involved: Potential involvement in oxidative stress pathways and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-dimethylbenzamide
- N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-dichlorobenzamide
Uniqueness
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C26H24F6NOP |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
N-(1-diphenylphosphanyl-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C26H24F6NOP/c1-17(2)23(16-35(21-9-5-3-6-10-21)22-11-7-4-8-12-22)33-24(34)18-13-19(25(27,28)29)15-20(14-18)26(30,31)32/h3-15,17,23H,16H2,1-2H3,(H,33,34) |
InChI Key |
RSAIHHAVGAAKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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